![molecular formula C₁₇H₁₉N₅O₄ B1146335 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose CAS No. 476371-76-3](/img/structure/B1146335.png)

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

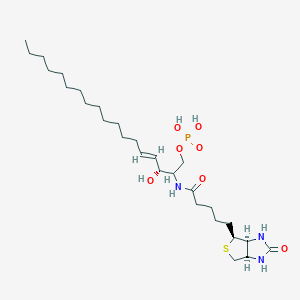

The synthesis of pyrazolopyrimidine nucleosides involves complex chemical processes. For instance, studies have reported the synthesis of related compounds through glycosylation reactions using protected ribofuranose derivatives, followed by subsequent deprotection steps to yield the desired nucleosides (Misra et al., 1990). High-temperature glycosylation methods have also been employed, highlighting the challenging nature of synthesizing these compounds (Petrie et al., 1985).

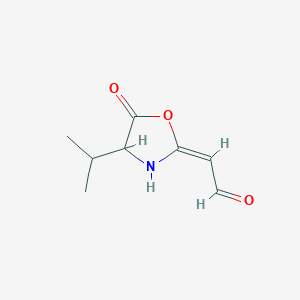

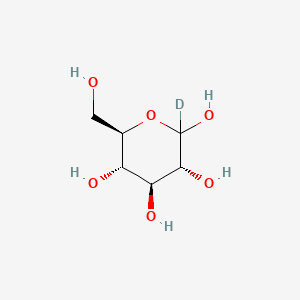

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine nucleosides is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which is structurally similar to purine bases found in natural nucleosides. The structural analysis often involves spectral studies, including 1H NMR, 13C NMR, and sometimes X-ray crystallography, to confirm the regiochemistry of the glycosylation and the overall structure of the nucleoside (Anderson et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of pyrazolopyrimidine nucleosides includes their potential to undergo various substitutions and transformations. For example, the introduction of alkyl or aryl groups can be achieved through reactions with appropriate halides or through enzymatic and chemical methods to generate derivatives with varied biological activities (Rideout et al., 1982). These reactions are pivotal for the development of analogs with enhanced properties or specific biological activities.

Physical Properties Analysis

The physical properties of pyrazolopyrimidine nucleosides, such as solubility, melting points, and crystalline forms, are crucial for their characterization and application. These properties are often determined through a combination of analytical techniques, including differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), to ensure the purity and stability of the compounds for biological studies.

Chemical Properties Analysis

The chemical properties of pyrazolopyrimidine nucleosides, including their stability, tautomerism, and reactivity towards various reagents, are essential for understanding their behavior in biological systems. Studies have explored the tautomerism and deamination reactions of pyrazolopyrimidine nucleosides, which are relevant for their interaction with enzymes and potential biological activities (Seela & Xu, 2007).

Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Biological Properties

Pyrazolo[3,4-d]pyrimidine scaffolds are privileged heterocycles in drug discovery due to their wide range of medicinal properties, such as anticancer, anti-inflammatory, anti-infectious, and CNS agents. These compounds' structure-activity relationship (SAR) studies have garnered significant attention among medicinal chemists, leading to the development of various lead compounds for different disease targets. Synthetic strategies for these derivatives have been extensively explored, revealing significant biological properties and SAR studies. This demonstrates the medicinal chemists' opportunity to further exploit this privileged scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Structure Assignment

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to pyrazolo[3,4-d]pyrimidines, have been a focus to clarify the significance of regio-orientation. This review highlights the comparable nucleophilicity of exocyclic NH2 groups and endocyclic NH in 3(5)-aminopyrazoles, which has caused controversy associated with regio-orientation of substituents on the pyrimidine ring of pyrazolo[3,4-d]pyrimidines when reacting with unsymmetrical 1,3-bielectrophilic reagents (Mohamed & Mahmoud, 2019).

Applications in Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities. The incorporation of these compounds into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This highlights the potential of functionalized quinazolines and pyrimidines in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

(2R,4R,5R)-2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)/t11-,13+,14?,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBXNKTEDTNPF-NUKIEUHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)[C@H]4C([C@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746986 |

Source

|

| Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose | |

CAS RN |

476371-76-3 |

Source

|

| Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

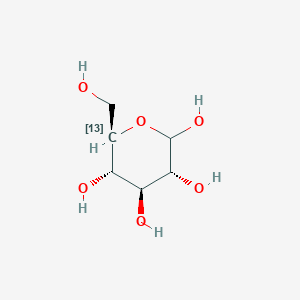

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)